molecular formula C11H11F B13434089 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene CAS No. 166878-51-9

1-(Cyclopent-1-en-1-yl)-2-fluorobenzene

Cat. No.: B13434089
CAS No.: 166878-51-9
M. Wt: 162.20 g/mol
InChI Key: VMFNJIUCHBXFAT-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-2-fluorobenzene (CAS 166878-51-9) is an organic compound with the molecular formula C11H11F and a molecular weight of 162.20 g/mol . This structure features a fluorine atom attached to an ortho position of a benzene ring, which is further substituted with a cyclopentenyl group. The ortho-fluorobenzene moiety is known to influence the electron density of the aromatic ring and can affect its reactivity in synthetic pathways, making it a valuable building block . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. It has been identified as a precursor in the study of cyclization reactions; for instance, research on analogous N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides demonstrates how such structures can undergo cyclization under electron impact to form complex heterocyclic systems like substituted 3,1-benzoxazines . This highlights its research value in constructing novel molecular architectures and studying reaction mechanisms. Researchers can utilize this compound as a versatile scaffold due to the reactivity of both the fluorinated aromatic ring and the cyclopentene double bond. Its calculated physical properties include a density of 1.093 g/cm³ and a boiling point of approximately 227.8°C at 760 mmHg . The compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166878-51-9

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-2-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2

InChI Key

VMFNJIUCHBXFAT-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2F

Origin of Product

United States

Contextual Foundations and Strategic Significance of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene in Modern Chemical Research

Emerging Paradigms in Fluorinated Organic Compound Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comnih.gov This has led to a surge in the development of synthetic methodologies for creating fluorinated compounds. nih.govacs.org Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve bioavailability, and modulate the electronic characteristics of a molecule, making fluorinated arenes particularly valuable in medicinal chemistry and materials science. numberanalytics.comnih.gov

Historically, the synthesis of fluoroarenes was often challenging, relying on harsh reaction conditions. numberanalytics.com However, modern synthetic chemistry has seen the advent of milder and more selective methods. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, have become powerful tools for the formation of carbon-carbon bonds involving fluorinated aromatic rings. mdpi.comresearchgate.netresearchgate.netmdpi.com These methods offer greater functional group tolerance and regiocontrol, which are crucial for the synthesis of complex molecules like 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene.

Recent advancements also focus on late-stage fluorination, where a fluorine atom is introduced at a later step in a synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound. The development of novel fluorinating reagents and catalytic systems continues to expand the toolkit available to chemists for the precise and efficient synthesis of organofluorine compounds. nih.gov

The Role of Alkenyl Arenes in Advanced Chemical Scaffolds

Alkenyl arenes, characterized by a carbon-carbon double bond conjugated with an aromatic ring, are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and functional materials. This structural unit provides a unique combination of rigidity from the aromatic ring and reactivity from the alkene moiety. The double bond can participate in a variety of chemical transformations, including additions, oxidations, and polymerizations, making alkenyl arenes versatile synthetic intermediates.

In the context of medicinal chemistry, the alkenyl arene scaffold can act as a bioisostere for other functional groups, influencing the molecule's binding affinity to biological targets. The defined geometry of the double bond can also impart conformational rigidity, which is often beneficial for optimizing ligand-receptor interactions. Furthermore, the extended conjugation in alkenyl arenes can give rise to interesting photophysical properties, leading to their application in organic electronics and materials science.

The synthesis of alkenyl arenes is often achieved through transition metal-catalyzed cross-coupling reactions, with the Heck reaction being a particularly prominent method. liverpool.ac.uk These reactions allow for the efficient formation of the carbon-carbon bond between the aryl and vinyl fragments, providing access to a diverse range of substituted alkenyl arenes.

Structural Specificity and Aromatic-Cycloalkenyl Linkage Considerations for this compound

The specific structure of this compound, with its direct linkage between a cyclopentenyl ring and a fluorinated benzene (B151609) ring, gives rise to distinct regiochemical and stereochemical considerations that are critical to its potential applications and synthesis.

Regiochemical Implications of Ortho-Fluoro Substitution on the Phenyl Ring

The presence of a fluorine atom at the ortho position of the phenyl ring has significant electronic and steric implications. Electronically, fluorine is a highly electronegative atom, leading to a strong inductive electron-withdrawing effect (-I effect). vaia.com This deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene. vaia.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R or +M effect), which directs incoming electrophiles to the ortho and para positions. vaia.comlibretexts.org In the case of this compound, this directing effect would influence further functionalization of the aromatic ring.

The ortho-fluoro substituent can also play a crucial role in directing metallation reactions. The fluorine atom can act as a directing group in ortho-lithiation or other C-H activation processes, facilitating the introduction of other substituents at the adjacent position. acs.orgnih.gov This "ortho-fluorine effect" is a powerful tool in synthetic chemistry for achieving regioselective functionalization of fluoroarenes. acs.orgnih.gov

EffectDescriptionImplication for this compound
Inductive Effect (-I)Withdrawal of electron density from the aromatic ring through the sigma bond due to fluorine's high electronegativity. vaia.comDeactivation of the phenyl ring towards electrophilic attack.
Resonance Effect (+R)Donation of electron density from fluorine's lone pairs into the aromatic π-system. libretexts.orgDirects incoming electrophiles to the ortho and para positions.
Ortho-Directing GroupCan facilitate regioselective C-H activation at the adjacent carbon atom. acs.orgnih.govPotential for controlled further functionalization of the aromatic ring.

Stereochemical Aspects and Conformational Dynamics of the Cyclopentenyl Moiety

The cyclopentenyl moiety of this compound is not planar. To alleviate torsional strain arising from eclipsing interactions of the hydrogen atoms, the five-membered ring adopts a puckered conformation. dalalinstitute.comlibretexts.org The two most common non-planar conformations for cyclopentane (B165970) derivatives are the "envelope" and "half-chair" conformations. dalalinstitute.comlibretexts.org In the case of a cyclopentene (B43876) ring, the presence of the double bond imposes some rigidity, but the saturated carbon atoms still allow for puckering.

The dynamic interplay between these conformations is known as pseudorotation. The energy barrier for interconversion between these puckered conformations is typically low, meaning that at room temperature, the molecule is likely a rapidly equilibrating mixture of different conformers. The substitution pattern on the ring, in this case, the attachment of the 2-fluorophenyl group, will influence the relative energies of these conformers.

ConformationDescriptionRelevance to the Cyclopentenyl Moiety
EnvelopeFour carbon atoms are coplanar, with the fifth atom out of the plane. dalalinstitute.comlibretexts.orgA likely low-energy conformation to minimize torsional strain.
Half-ChairThree adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.Another possible low-energy conformation.
PseudorotationA continuous puckering motion of the ring that interconverts envelope and half-chair conformations.The cyclopentenyl ring is likely conformationally dynamic at room temperature.

Advanced Synthetic Methodologies for the Construction of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

Transition Metal-Catalyzed Cross-Coupling Strategies for C(aryl)-C(alkenyl) Bond Formation

Transition metal catalysis provides powerful and versatile tools for the formation of C(aryl)-C(alkenyl) bonds. mdpi.com These methods generally offer high efficiency, functional group tolerance, and control over stereochemistry. mdpi.com Several palladium- and copper-catalyzed reactions are particularly well-suited for the synthesis of 1-(cyclopent-1-en-1-yl)-2-fluorobenzene.

Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluorophenyl Halides with Cyclopentenyl Boronates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com For the synthesis of this compound, this would involve coupling a 2-fluorophenyl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene) with a cyclopentenyl boronic acid or a boronic ester derivative, such as cyclopent-1-en-1-ylboronic acid pinacol ester. libretexts.org

The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the transmetalation step. youtube.com The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields. Electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. youtube.com

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidPd NPs on G-COOHK₂CO₃DMF/H₂O~98% mdpi.com
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidPd NPs on G-COOHK₂CO₃DMF/H₂O~95% mdpi.com
1-Chloro-2,3,4,5,6-pentafluorobenzenePhenylboronic acidPd@SPBK₂CO₃Ethanol/H₂OLow Conversion thieme-connect.de
1-Iodo-2,3,5,6-tetrafluorobenzene3,5-Dimethoxyboronic acidPd(OAc)₂/PPh₃KFTHFHigh Yield thieme-connect.de

Copper-Mediated Vinylation Reactions for the Synthesis of this compound

Copper-mediated cross-coupling reactions serve as a valuable alternative or complement to palladium-catalyzed methods. scispace.com These reactions can be particularly useful for the vinylation of aryl halides. researchgate.net In the context of synthesizing this compound, a copper salt, typically Cu(I) such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), would catalyze the coupling between a 2-fluorophenyl halide and a cyclopentenyl-containing reagent. scispace.comresearchgate.net

The precise mechanism can vary, but it often involves the formation of an organocopper intermediate. These reactions can sometimes proceed under milder conditions than their palladium-catalyzed counterparts and may offer different chemoselectivity. While less common than Suzuki or Stille couplings for this specific transformation, copper catalysis represents a viable synthetic route.

Other Catalytic Approaches (e.g., Negishi, Stille, Kumada) for Aryl-Alkene Coupling

Several other palladium- or nickel-catalyzed cross-coupling reactions are highly effective for forming C(aryl)-C(alkenyl) bonds and could be applied to the synthesis of this compound. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Negishi Coupling : This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org To form the target molecule, cyclopent-1-en-1-ylzinc halide would be reacted with a 2-fluorophenyl halide. wikipedia.org Negishi couplings are known for their high reactivity and functional group tolerance. nih.gov

Stille Coupling : The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org The synthesis would utilize a reagent like tributyl(cyclopent-1-en-1-yl)stannane and a 2-fluorophenyl halide. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.orgthermofisher.com

Kumada Coupling : This reaction employs a Grignard reagent (organomagnesium halide) and couples it with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.org The synthesis of this compound via Kumada coupling would involve reacting cyclopent-1-en-1-ylmagnesium bromide with a 2-fluorophenyl halide. The high reactivity of Grignard reagents can limit the functional group tolerance of this method. organic-chemistry.orgresearchgate.net

Table 2. Comparison of Cross-Coupling Strategies
ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboron (R-B(OR)₂)PalladiumLow toxicity of boron reagents; mild conditions. libretexts.orgBase sensitivity can be an issue. libretexts.org
NegishiOrganozinc (R-ZnX)Palladium or NickelHigh reactivity and functional group tolerance. wikipedia.orgnih.govOrganozinc reagents are moisture-sensitive.
StilleOrganotin (R-SnR'₃)PalladiumReagents are stable to air and moisture; tolerant of many functional groups. thermofisher.comHigh toxicity of tin compounds. organic-chemistry.orgwikipedia.org
KumadaOrganomagnesium (R-MgX)Nickel or PalladiumHigh reactivity; readily available Grignard reagents. organic-chemistry.orgLimited functional group tolerance due to basicity/nucleophilicity of Grignard reagents. organic-chemistry.org

Organometallic Reagent-Based Approaches for Aryl-Alkene Coupling

Beyond transition-metal catalyzed cross-coupling reactions, direct coupling with highly reactive organometallic reagents can also be employed. This often involves the reaction of an organometallic nucleophile with an aryl halide. For instance, lithium diorganocopper reagents, known as Gilman reagents, are effective for coupling with aryl iodides and bromides. openstax.org

In this approach, a cyclopentenyl organometallic species, such as (cyclopent-1-en-1-yl)lithium, could be prepared first. This highly reactive intermediate can then be converted to a less reactive but more selective organocuprate reagent by reacting it with a copper(I) salt. The resulting lithium di(cyclopent-1-en-1-yl)cuprate could then be reacted with 1,2-difluorobenzene or 1-fluoro-2-iodobenzene to displace one of the halides and form the desired C-C bond. This method is powerful for creating carbon-carbon bonds but is generally limited by the functional group compatibility due to the high reactivity of the organolithium precursors. openstax.orgyoutube.com

Fluorination Strategies for the Ortho-Position of the Phenyl Ring in Precursors

An alternative synthetic strategy involves introducing the fluorine atom onto a pre-formed (cyclopent-1-en-1-yl)benzene backbone. This requires a regioselective fluorination method that targets the ortho position of the phenyl ring.

Electrophilic Fluorination on Aromatic Systems

Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org A variety of modern electrophilic fluorinating agents have been developed that are safer and easier to handle than elemental fluorine. wikipedia.org These reagents typically feature a nitrogen-fluorine bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. wikipedia.org

For the synthesis of this compound from (cyclopent-1-en-1-yl)benzene, the cyclopentenyl group acts as an ortho-, para-directing group. Therefore, electrophilic fluorination would likely yield a mixture of the ortho- and para-fluorinated isomers. Achieving high regioselectivity for the ortho position can be challenging and may require the use of directing groups or specific reaction conditions.

Table 3. Common Electrophilic Fluorinating Agents
Reagent NameAbbreviationStructure/Formula
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®F-TEDA-BF₄
N-FluorobenzenesulfonimideNFSI(PhSO₂)₂NF
N-Fluoro-o-benzenedisulfonimideNFOBSC₆H₄(SO₂)₂NF

Nucleophilic Fluorination of Aromatic Precursors

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. While direct fluorination of benzene (B151609) can be challenging to control, a common and effective strategy involves the use of pre-functionalized aromatic precursors. One such precursor is 1-bromo-2-fluorobenzene, which can be prepared from o-bromoaniline via a modified Schiemann reaction. This method involves diazotization of the aniline derivative followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source.

Another key precursor is 2-fluorophenylboronic acid. Its synthesis often starts from 1-bromo-2-fluorobenzene. The process involves a lithium-halogen exchange at low temperatures, followed by reaction with a trialkyl borate and subsequent acidic workup to yield the desired boronic acid. This organoboron compound is a versatile coupling partner in palladium-catalyzed cross-coupling reactions.

Synthesis and Derivatization of Key Cyclopentenyl Precursors for this compound

The cyclopentenyl moiety represents the other essential building block for the target molecule. A common starting material for this component is cyclopentanone (B42830). Derivatization of cyclopentanone can lead to various reactive intermediates suitable for cross-coupling reactions.

One important precursor is cyclopent-1-en-1-ylboronic acid or its esters. These can be synthesized from cyclopentanone through a series of steps. For instance, cyclopentanone can be converted to 1-chlorocyclopentene, which then undergoes a coupling reaction with a diboron reagent in the presence of a palladium catalyst to form the cyclopentenylboronic acid pinacol ester.

Alternatively, cyclopentanone can be converted to its enol triflate, cyclopent-1-en-1-yl trifluoromethanesulfonate. This is achieved by reacting cyclopentanone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the lithium enolate, which is then trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2). The resulting vinyl triflate is a highly reactive electrophile for cross-coupling reactions.

Optimization of Reaction Conditions and Isolation Protocols for Enhanced Purity and Yield

The final and crucial step in the synthesis of this compound is the cross-coupling of the 2-fluorophenyl and cyclopentenyl precursors. The Suzuki-Miyaura and Stille coupling reactions are prominent methodologies for this transformation. The efficiency of these reactions is highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent.

For the Suzuki-Miyaura coupling of a 2-fluorophenyl halide (e.g., 1-bromo-2-fluorobenzene) with a cyclopentenylboronic acid derivative, the selection of a suitable palladium catalyst and ligand is paramount, especially given the potential for steric hindrance. Catalytic systems employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, have shown high efficacy in coupling sterically demanding substrates. nih.gov The choice of base, typically an inorganic carbonate or phosphate, and the solvent system, often a mixture of an organic solvent like dioxane or THF with water, also significantly influences the reaction outcome. nih.govresearchgate.net

The Stille coupling offers an alternative route, for instance, by reacting a 2-fluorophenyl triflate with an organostannane reagent like tributyl(cyclopent-1-en-1-yl)stannane. This reaction is also palladium-catalyzed and often benefits from the addition of a copper(I) co-catalyst. The reaction conditions, including the specific palladium catalyst, ligand, and solvent, must be fine-tuned to maximize the yield and minimize side products. nrochemistry.comwikipedia.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Purity (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1004585
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O808295
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF/H₂O657592
4Pd(OAc)₂ (2)RuPhos (4)K₂CO₃DME/H₂O857894

Following the coupling reaction, the isolation and purification of this compound are critical for obtaining a high-purity product. The crude reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The organic layer is then dried and concentrated.

Purification is most commonly achieved through flash column chromatography. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for effective separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate in a high hexane ratio, is often employed to elute the relatively non-polar product. The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product. core.ac.ukorgsyn.org

Table 2: Optimization of Flash Chromatography Conditions for Purification

EntryStationary PhaseMobile Phase (Hexane:Ethyl Acetate)Elution Time (min)Recovery (%)Purity (%)
1Silica Gel99:13085>98
2Silica Gel95:5209097
3Alumina98:2258296
4Silica Gel100:0457595

By systematically optimizing both the coupling reaction and the subsequent purification protocol, it is possible to obtain this compound in high yield and purity, making these advanced synthetic methodologies valuable tools for organic chemists.

Mechanistic Investigations and Reactivity Pathways of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

Elucidation of Reaction Mechanisms at the Cyclopentenyl Double Bond

The double bond in the cyclopentene (B43876) ring is the primary site of reactivity for a wide range of transformations. Its connection to the 2-fluorophenyl group modifies its electronic properties. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the system, but this is partially counteracted by its electron-donating mesomeric effect (+M). This electronic interplay influences the rate and regioselectivity of reactions at the double bond.

Electrophilic Addition Reactions: Regioselectivity and Stereochemical Control

Electrophilic addition reactions are characteristic of alkenes. The mechanism involves the initial attack of the electron-rich π-bond on an electrophile (E⁺), forming a carbocation intermediate, which is subsequently attacked by a nucleophile (Nu⁻). libretexts.org

Regioselectivity: The addition of an unsymmetrical electrophile like HBr is expected to follow Markovnikov's rule. The initial electrophilic attack by H⁺ occurs at the C2 position of the cyclopentene ring. This leads to the formation of a tertiary carbocation at the C1 position, which is significantly stabilized by resonance with the adjacent 2-fluorophenyl ring (a benzylic carbocation). The subsequent nucleophilic attack by Br⁻ occurs at this more stable C1 position. The strong inductive effect of the ortho-fluorine atom slightly destabilizes the adjacent carbocation compared to an unsubstituted phenyl ring, but the benzylic stabilization remains the dominant factor controlling regioselectivity.

Stereochemical Control: The carbocation intermediate formed in the first step is planar. Consequently, the nucleophile can attack from either face of the ring, leading to a mixture of syn and anti addition products. Without a chiral influence, a racemic mixture of enantiomers would be expected.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydroamination, Hydrosilylation)

Hydrofunctionalization reactions introduce a hydrogen atom and a heteroatom-containing group across the double bond. These reactions often exhibit high levels of regio- and stereoselectivity, frequently mediated by metal catalysts or boron reagents.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the alkene. In the first step, borane (B79455) (BH₃) adds to the double bond in a concerted, syn-addition. masterorganicchemistry.com Due to steric and electronic factors, the boron atom adds to the less substituted carbon (C2), while the hydrogen atom adds to the more substituted benzylic carbon (C1). stackexchange.comlibretexts.org The subsequent oxidation step with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com The final product is a syn-adduct with the hydroxyl group at the C2 position.

Hydroamination: The addition of an N-H bond across the double bond typically requires a transition metal catalyst (e.g., based on gold, rhodium, or iridium) to activate the amine and/or the alkene. nih.govmdpi.com Depending on the catalytic system, the reaction can proceed with either Markovnikov or anti-Markovnikov selectivity. For many gold-catalyzed systems involving styrenyl substrates, Markovnikov addition is favored, which would lead to the formation of an amine at the C1 (benzylic) position. nih.gov

Hydrosilylation: This reaction involves the addition of a Si-H bond across the alkene, catalyzed by transition metals, most commonly platinum complexes. The regioselectivity can be influenced by the choice of catalyst and the substituents on the silicon atom, but often results in the silicon atom adding to the less sterically hindered C2 position and the hydrogen atom adding to the C1 position.

Table 1: Predicted Outcomes of Hydrofunctionalization Reactions

Reaction Type Reagents Key Characteristics Predicted Major Product

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful methods for forming cyclic structures in a single step.

Diels-Alder Reaction: In this [4+2] cycloaddition, the double bond of 1-(cyclopent-1-en-1-yl)-2-fluorobenzene acts as a dienophile. wikipedia.orgmasterorganicchemistry.com As a substituted styrene (B11656) derivative, the double bond is relatively electron-rich, meaning it will react most efficiently with electron-poor dienes (e.g., those bearing electron-withdrawing groups). khanacademy.org The reaction is a concerted, pericyclic process that typically proceeds via a thermal pathway, forming a six-membered ring. youtube.comyoutube.com

[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition with another alkene is typically a photochemical process. wikipedia.orglibretexts.org The reaction proceeds through the excitation of one alkene to a triplet state, followed by a stepwise mechanism involving a diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org Intermolecular reactions of this type can lead to a mixture of regio- and stereoisomers. researchgate.net

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The double bond is susceptible to attack by various oxidizing agents, leading to a range of functionalized products.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring). organic-chemistry.org The reaction is a concerted syn-addition of an oxygen atom to the double bond. The resulting product would be 1-(2-fluorophenyl)-6-oxabicyclo[3.1.0]hexane.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved with either syn- or anti-stereochemistry. libretexts.org

Syn-dihydroxylation is accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com These reactions proceed through a cyclic intermediate (e.g., an osmate ester) that, upon cleavage, yields the cis-diol.

Anti-dihydroxylation is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in the trans-diol.

Table 2: Comparison of Dihydroxylation Methods

Method Reagents Stereochemistry Intermediate Product

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition | Cyclic osmate ester | cis-1-(2-Fluorophenyl)cyclopentane-1,2-diol | | Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | Epoxide | trans-1-(2-Fluorophenyl)cyclopentane-1,2-diol |

Ozonolysis: This powerful oxidative cleavage reaction breaks the double bond entirely. Treatment with ozone (O₃) followed by a reductive workup (e.g., with zinc metal or dimethyl sulfide) cleaves the cyclopentene ring, yielding a keto-aldehyde: 5-(2-fluorophenyl)-5-oxopentanal.

Reactivity of the 2-Fluorophenyl Substructure

The 2-fluorophenyl group also possesses sites of potential reactivity, primarily involving the carbon-fluorine bond and the aromatic C-H bonds.

Nucleophilic Aromatic Substitution (SNA_r): The C-F bond is the strongest carbon-halogen bond, making fluoride (B91410) a poor leaving group in many substitution reactions. However, in nucleophilic aromatic substitution, the reactivity order is often F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack to form a negatively charged Meisenheimer complex, not the breaking of the C-X bond. stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through the inductive effect, accelerating the reaction. masterorganicchemistry.comyoutube.com While the ring in this compound is not activated by strong electron-withdrawing groups (like nitro groups) typically required for facile SNA_r, reactions with very strong nucleophiles at high temperatures or via modern methods like organic photoredox catalysis could potentially achieve substitution of the fluorine atom. nih.gov

C-F Bond Activation via Transition Metal Catalysis: The inert C-F bond can be activated by various transition metal complexes, particularly those of nickel and palladium. mdpi.com This activation enables cross-coupling reactions, such as Suzuki or Kumada couplings, allowing for the formation of new carbon-carbon bonds at the C2 position of the aromatic ring. These reactions are synthetically valuable but often require specialized ligands and conditions due to the strength of the C-F bond. nih.gov

Table 3: Potential Reactions of the 2-Fluorophenyl Group

Reaction Type Reagents Moiety Involved Potential Product
Nucleophilic Aromatic Substitution NaOMe, high temp. C-F bond 1-(Cyclopent-1-en-1-yl)-2-methoxybenzene
Suzuki Coupling Ar-B(OH)₂, Pd catalyst, base C-F bond 2-(Cyclopent-1-en-1-yl)-[1,1'-biphenyl]-x-yl derivative
Kumada Coupling Ar-MgBr, Ni catalyst C-F bond 2-(Cyclopent-1-en-1-yl)-[1,1'-biphenyl]-x-yl derivative

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. In the case of this compound, the fluorine atom can be displaced by a variety of nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the negatively charged Meisenheimer complex through resonance, thereby accelerating the reaction. libretexts.org In this compound, the cyclopentenyl group's electronic effect is crucial. While typically considered weakly electron-donating, its precise influence in this context can be complex.

The reactivity of fluoroarenes in SNAr reactions is noteworthy. Despite the high strength of the C-F bond, fluorine is often an excellent leaving group in these reactions. masterorganicchemistry.comyoutube.com This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

NucleophileProductReaction Conditions
Sodium methoxide1-(Cyclopent-1-en-1-yl)-2-methoxybenzeneBasic solution
Ammonia2-(Cyclopent-1-en-1-yl)anilineHigh temperature and pressure
Morpholine4-(2-(Cyclopent-1-en-1-yl)phenyl)morpholineTransition-metal catalysis rsc.org

Recent advancements have shown that organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes, expanding the scope of these reactions to include electron-neutral and even electron-rich systems. nih.gov This methodology could potentially be applied to this compound, allowing for its functionalization under milder conditions.

Regioselective Electrophilic Aromatic Substitution on the Activated Aryl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituent. vanderbilt.edu Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgvanderbilt.edu

In this compound, two substituents influence the position of further electrophilic attack: the fluorine atom and the cyclopentenyl group.

Fluorine: Halogens are generally considered deactivating yet ortho-, para-directing. libretexts.org The deactivating nature arises from their inductive electron-withdrawing effect, while the directing effect is due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.org

Cyclopentenyl group: An alkenyl group, such as the cyclopentenyl substituent, is typically considered an activating group and is ortho-, para-directing. youtube.com This is due to its ability to donate electron density to the aromatic ring via resonance, stabilizing the positively charged intermediate formed during electrophilic attack.

ElectrophileMajor Product(s)
NO₂⁺ (Nitration)1-(Cyclopent-1-en-1-yl)-2-fluoro-5-nitrobenzene and 1-(Cyclopent-1-en-1-yl)-2-fluoro-3-nitrobenzene
Br₂/FeBr₃ (Bromination)1-Bromo-2-(cyclopent-1-en-1-yl)-3-fluorobenzene and 4-bromo-1-(cyclopent-1-en-1-yl)-2-fluorobenzene
RCOCl/AlCl₃ (Friedel-Crafts Acylation)1-(4-(Cyclopent-1-en-1-yl)-3-fluorophenyl)ethan-1-one

Theoretical calculations and experimental verification are often employed to predict and confirm the regioselectivity in complex cases. rsc.orgnih.gov

Cross-Coupling Reactions at the Aryl Ring for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the further functionalization of this compound. organic-chemistry.org While aryl fluorides are generally less reactive in cross-coupling reactions compared to other aryl halides due to the strength of the C-F bond, recent advances in catalyst design have enabled their efficient use. rsc.org

Various types of cross-coupling reactions could be employed:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. This compound could be coupled with a variety of boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups.

Heck-Mizoroki Reaction: This reaction couples an aryl halide with an alkene. This would allow for the introduction of a new vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, providing a route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these reactions. organic-chemistry.org The presence of the cyclopentenyl group may influence the reactivity of the C-F bond, and optimization of the reaction parameters would be necessary.

Coupling PartnerReaction TypeProduct
Phenylboronic acidSuzuki-Miyaura2-(Cyclopent-1-en-1-yl)-[1,1'-biphenyl]
StyreneHeck-Mizoroki1-(Cyclopent-1-en-1-yl)-2-styrylbenzene
PhenylacetyleneSonogashira1-(Cyclopent-1-en-1-yl)-2-(phenylethynyl)benzene
AnilineBuchwald-Hartwig2-(Cyclopent-1-en-1-yl)-N-phenylaniline

The ability to perform these cross-coupling reactions on the fluoro-substituted ring provides a versatile platform for the synthesis of a wide range of complex molecules. nih.gov

Radical Processes Involving the Aryl and Alkenyl Moieties

The aryl and alkenyl moieties of this compound can both participate in radical reactions. rsc.orgnih.gov The specific reaction pathway will depend on the nature of the radical initiator and the reaction conditions.

Radical addition to the double bond of the cyclopentenyl ring is a likely process. nih.gov This can be initiated by a variety of radical species, such as those generated from peroxides or azo compounds. The regioselectivity of the addition would be influenced by the stability of the resulting radical intermediate.

The aryl ring can also undergo radical substitution reactions. For instance, under certain conditions, a homolytic aromatic substitution could occur, where a radical species replaces a hydrogen atom on the ring. The directing effects of the fluorine and cyclopentenyl substituents would also play a role in determining the position of radical attack.

Furthermore, radical-mediated cyclization reactions are possible. If a radical is generated at a suitable position on the molecule, it could attack either the double bond or the aromatic ring, leading to the formation of a new ring system.

Recent research has highlighted the utility of N-fluoro-N-arylsulfonamides as reagents for radical fluorination under mild conditions. nih.gov While this involves the introduction of a fluorine atom, the underlying principles of radical generation and reactivity could be applicable to other radical processes involving fluorinated aromatic compounds.

The study of radical reactions often involves the use of radical traps and spectroscopic techniques like electron paramagnetic resonance (EPR) to detect and characterize the transient radical intermediates.

Advanced Spectroscopic and X Ray Crystallographic Analysis for Structural Elucidation of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Insights

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon and proton framework, as well as insights into the molecule's dynamic behavior.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene, COSY would show correlations between the vinyl proton and the adjacent allylic protons in the cyclopentene (B43876) ring, as well as correlations among the protons of the two methylene (B1212753) groups in the ring. It would also map the connectivity of the four protons on the fluorobenzene (B45895) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the cyclopentene vinyl proton to the carbons of the fluorophenyl ring, confirming the connectivity between the two cyclic systems. Correlations from the aromatic protons to various carbons within the benzene (B151609) ring would further solidify its substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. A critical NOESY correlation would be expected between the vinyl proton of the cyclopentene ring and the ortho-proton on the fluorobenzene ring, confirming their close spatial relationship and providing insight into the preferred conformation around the C-C single bond connecting the two rings.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (in CDCl₃)

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
1' - 135.2 - -
2' 6.15 (t) 128.5 C1', C3', C5', C1'' H3', H6''
3' 2.60 (m) 33.1 C1', C2', C4', C5' H2', H4'
4' 1.95 (m) 23.5 C3', C5' H3', H5'
5' 2.50 (m) 31.8 C1', C3', C4' H4'
1'' - 129.8 (d) - -
2'' - 160.5 (d, ¹JCF ≈ 245 Hz) - -
3'' 7.15 (m) 115.8 (d, ²JCF ≈ 22 Hz) C1'', C2'', C5'' H4''
4'' 7.25 (m) 129.0 (d, ³JCF ≈ 8 Hz) C2'', C6'' H3'', H5''
5'' 7.10 (m) 124.5 (d, ⁴JCF ≈ 3 Hz) C1'', C3'' H4'', H6''

Note: Chemical shifts are hypothetical and based on typical values for similar structural motifs. Coupling patterns are abbreviated as t (triplet) and m (multiplet). d indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance. The chemical shift of this fluorine atom is sensitive to the electronic effects of the cyclopentenyl substituent. nih.gov The presence of the electron-donating alkenyl group at the ortho position would likely cause an upfield shift compared to fluorobenzene itself. nih.govwiley.com Furthermore, the fluorine signal would be split by the adjacent aromatic proton (a ³JHF coupling), providing additional structural confirmation.

Table 2: Predicted ¹⁹F NMR Data

Parameter Predicted Value
Chemical Shift (δ) -115 to -125 ppm (relative to CFCl₃)

The C-C single bond connecting the cyclopentene and fluorobenzene rings allows for rotation, potentially leading to different conformational isomers (atropisomers). Variable-temperature (VT) NMR studies can provide insight into the energy barrier for this rotation. nmrdb.orgnih.gov By monitoring the NMR spectra at different temperatures, one can observe changes in line shapes, such as broadening or coalescence of signals, which can be used to calculate the rotational energy barrier (ΔG‡). youtube.com For this molecule, steric hindrance between the cyclopentene ring and the fluorine atom may result in a significant, measurable rotational barrier. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation Studies

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. For C₁₁H₁₁F, the expected exact mass would be approximately 162.0845.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern that serves as a "fingerprint." The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. researchgate.net For this compound, key fragmentation pathways would likely involve:

Loss of a hydrogen atom: [M-H]⁺

Loss of a fluorine atom: [M-F]⁺, although the C-F bond is strong. researchgate.net

Retro-Diels-Alder reaction in the cyclopentene ring, leading to the loss of ethylene (B1197577) (C₂H₄).

Cleavage of the bond between the two rings , leading to fragments corresponding to the fluorophenyl cation and the cyclopentenyl radical, or vice versa. The presence of fluorine can influence fragmentation pathways. umons.ac.beacs.org

Table 3: Predicted Key Fragments in the EI-Mass Spectrum

m/z (mass-to-charge ratio) Proposed Fragment Identity
162 [C₁₁H₁₁F]⁺ (Molecular Ion)
161 [C₁₁H₁₀F]⁺
143 [C₁₁H₁₁]⁺ (Loss of F)
134 [C₉H₇F]⁺ (Loss of C₂H₄)
95 [C₆H₄F]⁺ (Fluorophenyl cation)

Vibrational Spectroscopy (FT-IR and Raman) for Analysis of Characteristic Functional Group Frequencies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.orgchemicalbook.com The spectra are complementary and together offer a more complete picture of the vibrational modes.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentene ring would be observed just below 3000 cm⁻¹.

C=C stretching: The aromatic ring C=C stretching vibrations would result in a series of bands in the 1600-1450 cm⁻¹ region. The C=C stretch of the cyclopentene ring would also appear in this region.

C-F stretching: The strong C-F bond gives rise to a characteristic, intense absorption in the FT-IR spectrum, typically in the 1250-1000 cm⁻¹ range. rsc.org

Out-of-plane (OOP) bending: The substitution pattern on the benzene ring can be inferred from the C-H OOP bending vibrations in the 900-650 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H stretch 3100-3000 Medium Strong
Aliphatic C-H stretch 2980-2850 Medium Medium
C=C stretch (aromatic) 1610-1580, 1500-1450 Medium-Strong Strong
C=C stretch (alkene) ~1650 Medium Strong
C-F stretch 1250-1100 Strong Weak

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. spectrabase.com The conjugation between the cyclopentene double bond and the fluorobenzene ring extends the π-system, which is expected to shift the absorption maximum (λ_max) to a longer wavelength (a bathochromic shift) compared to non-conjugated fluorobenzene. acs.org

The primary electronic transitions would be π → π* transitions. mdpi.com The substitution of the fluorine atom and the alkenyl group will influence the energy of the molecular orbitals and thus the wavelength of absorption. The presence of the fluorine atom may cause a slight hypsochromic (blue) shift compared to the non-fluorinated analogue due to its inductive electron-withdrawing effect, which can stabilize the ground state. umons.ac.be

Fluorescence spectroscopy could potentially provide further information. However, simple substituted benzenes are often not strongly fluorescent. The extent of fluorescence would depend on the efficiency of non-radiative decay processes.

Table 5: Predicted Electronic Absorption Data (in Ethanol)

Parameter Predicted Value Transition Type
λ_max 240-260 nm π → π*

X-ray Diffraction Crystallography for Determination of Solid-State Molecular Geometry and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal a largely planar geometry for the fluorobenzene ring, with the cyclopentene ring likely adopting a twisted or envelope conformation to minimize steric strain. The C-F bond length and the bond angles within the benzene ring would be consistent with those observed in other fluorinated aromatic compounds.

A critical aspect of the crystal structure of organofluorine compounds is the role of the fluorine atom in directing intermolecular interactions. The highly electronegative nature of fluorine can lead to the formation of weak hydrogen bonds, particularly C-H···F interactions, which can significantly influence the crystal packing. nih.govrsc.org In the solid state of this compound, it is anticipated that C-H bonds from the cyclopentene ring or adjacent molecules could act as donors for such hydrogen bonds with the fluorine atom. researchgate.net These interactions, along with potential π-π stacking between the aromatic rings, would be the primary forces governing the supramolecular assembly. rsc.org

The analysis of crystal structures of various fluorobenzene derivatives has shown that C-H···F interactions are a recurring motif. ed.ac.uk The geometric parameters of these interactions, such as the H···F distance and the C-H···F angle, are critical in defining their strength and directionality.

Table 1: Representative Geometric Parameters for Intermolecular C-H···F Interactions in Fluorobenzene Derivatives

Interaction Type H···F Distance (Å) C-H···F Angle (°) Source
C(sp²)–H···F 2.2 - 2.6 130 - 170 rsc.org

This table presents typical ranges for geometric parameters of C-H···F interactions observed in the crystal structures of various organofluorine compounds, providing a basis for what might be expected for this compound.

Chiroptical Spectroscopy for Chirality Assessment in Enantiomerically Enriched Derivatives

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemical structure of chiral molecules. These methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are indispensable for determining the absolute configuration of enantiomers. nih.govwikipedia.org

The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response. However, the introduction of a chiral center, for instance, by substitution on the cyclopentene ring, would yield enantiomeric forms. These chiral derivatives would be optically active, and their chiroptical properties could be analyzed to establish their absolute stereochemistry.

The ECD spectrum of a chiral derivative would be dominated by electronic transitions associated with the fluorophenyl-cyclopentene chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the ECD spectra for different enantiomers, and comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. unipi.itresearchgate.net

Similarly, VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. wikipedia.org The VCD spectrum provides a detailed fingerprint of the molecule's three-dimensional structure in solution. By comparing the experimental VCD spectrum of a chiral derivative of this compound with the spectra predicted by quantum chemical calculations, the absolute configuration can be reliably determined. researchgate.net

Table 2: Hypothetical Chiroptical Data for an Enantiomerically Enriched Derivative of this compound

Technique Parameter Value
Polarimetry Specific Rotation ([α]D) +X.X° (c 1.0, CHCl₃)
ECD Spectroscopy λmax (nm) 275
Δε (L·mol⁻¹·cm⁻¹) +Y.Y
VCD Spectroscopy Wavenumber (cm⁻¹) 1650

This table illustrates the type of data that would be generated from a chiroptical analysis of a hypothetical chiral derivative of this compound. The signs and magnitudes of the values would be specific to the particular enantiomer and its absolute configuration.

Computational Chemistry and Theoretical Investigations of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the most stable three-dimensional arrangement of the atoms.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties and equilibrium geometry of molecules. For 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry. These calculations would reveal the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. The presence of the fluorine atom introduces electronic effects and potential steric interactions that influence the relative orientation of the cyclopentene (B43876) and fluorobenzene (B45895) rings. The optimized geometry would likely show a non-planar arrangement between the two rings to minimize steric hindrance.

ParameterPredicted Value
C-F Bond Length~1.35 Å
C=C (cyclopentene) Bond Length~1.34 Å
C-C (inter-ring) Bond Length~1.49 Å
Dihedral Angle (Ring-Ring)20-40°

Note: These are hypothetical values for illustrative purposes.

For higher accuracy in energetic calculations, ab initio methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. These methods, while computationally more demanding, provide more precise values for properties like the total electronic energy, ionization potential, and electron affinity. These descriptors are crucial for understanding the molecule's stability and its behavior in chemical reactions.

DescriptorPredicted Value (Illustrative)
Total Electronic Energy(Specific value would be basis set dependent)
Ionization Potential~8.5 - 9.0 eV
Electron Affinity~0.2 - 0.5 eV

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclopentene double bond and the phenyl ring, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the carbon atoms of the phenyl ring, particularly the one bonded to the fluorine, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

OrbitalPredicted Energy (Illustrative)Primary Location
HOMO-6.5 eVCyclopentene C=C, Phenyl Ring
LUMO-0.8 eVPhenyl Ring
HOMO-LUMO Gap5.7 eV-

Reaction Pathway Modeling and Transition State Characterization for Transformations

Computational methods can be used to model the potential energy surface of a reaction involving this compound. By identifying the transition state structures, which are saddle points on the potential energy surface, the activation energy for a given transformation can be calculated. This is invaluable for understanding reaction mechanisms and predicting reaction rates. For example, modeling the electrophilic addition of an acid to the cyclopentene double bond would involve locating the transition state for protonation and calculating its energy relative to the reactants.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govrsc.org An MD simulation of this compound in a solvent would reveal the accessible conformations and the dynamics of the inter-ring rotation. This information is crucial for understanding how the molecule behaves in a real-world environment and how its shape fluctuates.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Calculations can predict the ¹H and ¹³C NMR chemical shifts. The fluorine atom's electron-withdrawing nature would be predicted to deshield nearby protons and carbons, leading to larger chemical shift values.

Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. Characteristic peaks for the C-F stretch, C=C stretch, and aromatic C-H bends would be predicted.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. These transitions would primarily be of π-π* character associated with the aromatic system and the double bond.

Spectroscopic ParameterPredicted Range (Illustrative)
¹H NMR (Aromatic)7.0 - 7.5 ppm
¹³C NMR (C-F)155 - 165 ppm
IR (C-F Stretch)1200 - 1250 cm⁻¹
UV-Vis (λmax)240 - 260 nm

Quantitative Structure-Property Relationship (QSPR) Descriptors and Their Derivation

Quantitative Structure-Property Relationship (QSPR) studies are a fundamental aspect of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These theoretical models are invaluable for predicting the behavior of novel compounds, thereby saving significant time and resources in experimental research. For the compound this compound, QSPR models would rely on numerically derived values known as molecular descriptors.

While specific, dedicated QSPR studies detailing the experimentally correlated descriptors for this compound are not extensively available in peer-reviewed literature, the methodologies for their derivation are well-established. The process for calculating these descriptors follows standard computational protocols frequently applied to related classes of compounds, such as fluorobenzene derivatives. researchgate.netresearchgate.net

The derivation process begins with the computational construction and optimization of the molecule's three-dimensional structure. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT), which calculates the molecule's ground-state electron density to determine its most stable geometry. researchgate.net A common functional and basis set for this purpose is B3LYP/6-311G**. researchgate.net Once the geometry is optimized, a wide range of molecular descriptors can be calculated from the resulting structural, electronic, and thermodynamic data. These descriptors are broadly categorized into structural, quantum-chemical, and thermodynamic parameters.

Structural and Quantum-Chemical Descriptors

These descriptors quantify various aspects of a molecule's size, shape, and electronic characteristics. They are crucial for understanding how a molecule will interact with its environment and other molecules. For fluorobenzene derivatives, a common set of structural and quantum-chemical descriptors is derived following DFT calculations. researchgate.net These descriptors provide insight into the molecule's reactivity and physical properties.

DescriptorSymbolDescription and Derivation
Molecular VolumeVRepresents the volume occupied by the molecule. It is calculated from the optimized 3D geometry and is related to properties like density and boiling point.
Highest Occupied Molecular Orbital EnergyEHOMOThe energy of the outermost electron-containing orbital. It is a key indicator of a molecule's ability to donate electrons and is related to its ionization potential and reactivity as a nucleophile. ucsb.edu
Lowest Unoccupied Molecular Orbital EnergyELUMOThe energy of the lowest-energy orbital that does not contain an electron. It indicates the molecule's ability to accept electrons, relating to its electron affinity and reactivity as an electrophile. ucsb.edu
Most Negative Atomic Chargeq-The largest negative partial charge on any single atom in the molecule, calculated via population analysis. This descriptor helps identify sites susceptible to electrophilic attack. researchgate.net
Most Positive Hydrogen Atomic ChargeqH+The largest positive partial charge on any single hydrogen atom. This value is relevant for understanding intermolecular interactions like hydrogen bonding. researchgate.net
Dipole MomentµA measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. It is derived from the partial charges and atomic coordinates and influences solubility and intermolecular forces. acs.org
Molecular Average PolarizabilityαDescribes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is a factor in determining intermolecular dispersion forces. researchgate.netucsb.edu

Thermodynamic Descriptors

Thermodynamic descriptors are calculated from frequency analysis performed on the optimized molecular structure. They provide fundamental information about the stability and energy of the molecule under specific conditions (e.g., 298.15 K and 1 atm). These parameters are essential for predicting the spontaneity of reactions and the thermal properties of the compound. researchgate.net

DescriptorSymbolDescription and Derivation
Total EnergyTEThe total electronic energy of the molecule in its optimized, ground state. It is a direct output of the DFT calculation and is used as a baseline for stability comparisons. researchgate.net
Zero-Point EnergyZPEThe vibrational energy of a molecule at absolute zero (0 K). It is calculated from the fundamental vibrational frequencies and represents the minimum possible energy the molecule can possess. researchgate.netresearchgate.net
EnthalpyHA measure of the total energy content of the system, including internal energy and the product of pressure and volume. It is crucial for predicting the heat absorbed or released in chemical reactions. researchgate.net
Gibbs Free EnergyGA thermodynamic potential that measures the maximum reversible work that may be performed by a system. It combines enthalpy and entropy and is used to predict the spontaneity of a process. researchgate.net
Molar Heat Capacity at Constant VolumeCvThe amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at a constant volume. It is derived from the vibrational, translational, and rotational contributions to the molecule's energy. researchgate.net

The derivation of these descriptors for this compound would provide the necessary quantitative data to build robust QSPR models. These models could then be used to predict a wide range of properties, such as its n-octanol/water partition coefficient (logKow), boiling point, or environmental fate, providing a powerful theoretical framework to support and guide future experimental investigations. researchgate.net

Exploration of Non Biological Applications and Material Science Relevance of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

Building Block for Advanced Polymer Architectures and Macromolecular Materials

The unique structure of 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene, featuring a reactive cyclopentene (B43876) moiety and a functionalizable fluorinated aromatic ring, suggests its potential as a versatile building block for the synthesis of advanced polymer architectures.

Monomer for Functionalized Polymers and Copolymers

The presence of the double bond in the cyclopentene ring allows this compound to act as a monomer in various polymerization reactions. Through mechanisms such as ring-opening metathesis polymerization (ROMP) or addition polymerization, this compound could be incorporated into polymer backbones. The fluorine atom on the benzene (B151609) ring provides a site for post-polymerization modification, enabling the introduction of various functional groups. This could lead to the creation of polymers with tailored properties, such as specific solubility, thermal stability, or chemical resistance.

For instance, copolymerization with other monomers could yield a range of materials with tunable characteristics. The incorporation of this compound could introduce fluorine-related properties like hydrophobicity and high thermal stability to the resulting copolymer.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypePotential OutcomeKey Feature Utilized
Addition PolymerizationLinear polymer with pendent fluoro-phenyl groupsCyclopentene double bond
Ring-Opening Metathesis Polymerization (ROMP)Unsaturated polymer with repeating fluoro-phenyl unitsCyclopentene ring strain and double bond
CopolymerizationRandom or block copolymers with tailored propertiesCyclopentene double bond

Precursor for Optoelectronic Polymers and Conductive Materials

The combination of a conjugated system (the benzene ring) and a polymerizable group (the cyclopentene) makes this compound a potential precursor for optoelectronic polymers. The fluorine substituent can influence the electronic properties of the benzene ring, such as its electron affinity and ionization potential. By strategically designing polymerization processes, it might be possible to create conjugated polymers with desirable band gaps for applications in organic electronics.

Furthermore, the fluorine atom could facilitate the formation of ordered polymer structures through non-covalent interactions, which is crucial for achieving high charge carrier mobility in conductive materials. While direct evidence is lacking, the fundamental properties of this molecule suggest a potential avenue for research in this area.

Component in Organic Electronic Devices and Optoelectronic Applications

The electronic characteristics endowed by the fluoro-aromatic system suggest that this compound or polymers derived from it could find use in various organic electronic devices.

Incorporation into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the context of OLEDs and OPVs, materials with specific energy levels are required to ensure efficient charge injection, transport, and recombination. The fluorine atom in this compound can lower the HOMO and LUMO energy levels of the aromatic system. If incorporated into a polymer, this could lead to materials that are better matched with the work functions of electrodes or other layers within an OLED or OPV device, potentially improving device efficiency and stability.

Role in Organic Field-Effect Transistors (OFETs)

For OFETs, the stability of the organic semiconductor in ambient conditions is a critical factor. The presence of fluorine atoms in organic molecules is known to enhance their oxidative stability. Therefore, polymers synthesized from this compound could exhibit improved environmental stability, a desirable trait for the active layer in OFETs. The fluorine substitution could also influence the molecular packing in the solid state, which is a key determinant of charge transport properties.

Precursor in the Synthesis of Complex Organic Molecules and Fine Chemicals (non-biological)

Beyond polymer science, this compound can serve as a valuable intermediate in organic synthesis. The cyclopentene and the fluorinated benzene ring offer multiple reaction sites for further chemical transformations.

The double bond of the cyclopentene can undergo a variety of reactions, including hydrogenation, halogenation, and epoxidation, leading to a range of functionalized cyclopentane (B165970) derivatives. The fluorinated benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups by displacing the fluorine atom. It can also undergo electrophilic aromatic substitution at positions directed by the existing substituents. These reactions open up pathways to synthesize complex molecules that could be used as fine chemicals in various industrial applications, excluding biological ones.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeTarget MoietyPotential Product Class
HydrogenationCyclopentene double bond1-(Cyclopentyl)-2-fluorobenzene
Electrophilic AdditionCyclopentene double bondDihalogenated or hydroxylated cyclopentyl derivatives
Nucleophilic Aromatic SubstitutionFluorine on benzene ringSubstituted benzene derivatives (e.g., ethers, amines)
Electrophilic Aromatic SubstitutionBenzene ringFurther substituted aromatic compounds

Ligand or Precatalyst in Homogeneous and Heterogeneous Catalysis

The structure of this compound suggests several potential, albeit currently hypothetical, roles in catalysis. Its utility could stem from its function as a ligand that coordinates to a metal center, thereby modifying the catalyst's activity, selectivity, and stability.

Potential as a π-System Ligand: The compound features two primary sites for coordination to a transition metal: the π-system of the cyclopentene double bond and the π-system of the fluorinated aromatic ring. In homogeneous catalysis, vinylarenes (styrenes) and related olefins are well-established ligands. The cyclopentenyl double bond could coordinate to a metal center (e.g., Palladium, Rhodium, Nickel) in an η²-fashion. The stability and reactivity of such a metal-olefin complex would be electronically modulated by the ortho-fluoro substituent on the appended benzene ring.

The fluorine atom is strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). ucalgary.calibretexts.org This effect would decrease the electron density of the entire π-system, including the cyclopentene double bond. Consequently, the ligand would be a weaker σ-donor but a potentially stronger π-acceptor compared to its non-fluorinated analogue, (Cyclopent-1-en-1-yl)benzene. This electronic tuning could be beneficial in catalytic cycles where back-donation from the metal to the ligand is a key step, potentially stabilizing low-valent metal centers or influencing the regioselectivity of subsequent transformations.

Hemilabile Ligand Potential: The molecule also possesses the characteristics of a potential hemilabile ligand. The olefin could serve as a readily displaceable coordinating group, while a more persistent coordination could occur through the aromatic ring or even through weak interaction with a fluorine lone pair. nih.gov In a catalytic cycle, the cyclopentenyl group could bind to a vacant site on a metal, facilitate a transformation (e.g., an insertion reaction), and then dissociate, allowing the cycle to continue.

Precatalyst in Olefin Metathesis: Substituted cyclopentenes can be involved in ring-opening metathesis polymerization (ROMP). acs.org While typically used as monomers, it is conceivable that this compound could be investigated as a precatalyst or modifier in specific catalytic systems, where its coordination properties influence the primary metathesis catalyst.

The table below summarizes the key structural features of the compound and their potential implications in a catalytic context, based on general chemical principles.

FeaturePotential Catalytic RoleRationale
Cyclopentene Double Bondη²-Coordination SiteActs as a classic olefin ligand to bind transition metals.
Fluorobenzene (B45895) RingElectronic Tuning MoietyThe ortho-fluoro group modifies the electron density of the π-system via inductive effects, influencing the ligand's donor/acceptor properties. ucalgary.cawikipedia.org
Fluorine AtomWeakly Coordinating SitePotential for weak, hemilabile interactions with a metal center, influencing ligand exchange rates. nih.gov

This interactive table is based on theoretical principles of coordination chemistry.

Applications as Probes for Mechanistic Studies in Physical Organic Chemistry

One of the most promising hypothetical applications for this compound is as a mechanistic probe, primarily leveraging the unique properties of the fluorine-19 (¹⁹F) isotope for Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

¹⁹F NMR as a Mechanistic Tool: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.orghuji.ac.il Crucially, the ¹⁹F chemical shift is exceptionally sensitive to changes in the local electronic environment, spanning a very wide range (over 700 ppm). huji.ac.ilalfa-chemistry.com This sensitivity makes it an ideal "reporter" or "spy" for monitoring chemical transformations. rsc.orgrsc.org

In the context of this compound, the chemical shift of the single fluorine atom would be a precise indicator of the electronic state of the molecule. If the compound were used as a ligand in a catalytic reaction, its coordination to a metal center would alter the electron density of the aromatic ring, leading to a distinct and measurable change in the ¹⁹F chemical shift. This would allow for:

Detection of Intermediates: The formation of catalyst-ligand complexes, intermediates, and transition states could be observed and quantified in real-time by monitoring the appearance and disappearance of specific ¹⁹F signals. nih.gov

Measurement of Binding Constants: The equilibrium between the free ligand and its metal-bound form could be studied through ¹⁹F NMR titrations.

Kinetic Analysis: The rates of ligand association, dissociation, or transformation within a catalytic cycle could be determined by tracking the ¹⁹F signal intensity over time.

Probing Reactions at the Double Bond: Any chemical reaction involving the cyclopentene double bond, such as addition, oxidation, or polymerization, would induce a conformational and electronic change that would be transmitted to the ortho-fluorine atom. acs.orgnih.gov This would result in a change in its ¹⁹F chemical shift, allowing the progress of the reaction to be monitored cleanly, without interference from complex ¹H NMR signals from other parts of the molecule or the reaction mixture. Research on the polymerization of ortho-fluorostyrene has demonstrated that the fluorine atom's presence does not inhibit coordination-insertion reactions, lending plausibility to this application. acs.org

The following table illustrates a hypothetical scenario showing how the ¹⁹F NMR chemical shift could be used to distinguish between different states of the molecule during a catalytic process.

State of MoleculeHypothesized ¹⁹F Chemical Shift (δ, ppm)Rationale for Shift Change
Free Moleculeδ_refBaseline chemical shift in a given solvent.
η²-Olefin Coordinated to Metal Centerδ_ref + Δδ₁Coordination of the double bond alters the molecule's overall electron density, which is detected by the sensitive fluorine nucleus.
Oxidative Addition Productδ_ref + Δδ₂Formation of a new covalent bond at the double bond significantly changes the electronic and steric environment, causing a large shift.
De-coordinated Productδ_finalThe final chemical shift would correspond to the new, transformed organic product after it has dissociated from the catalyst.

This interactive table presents a hypothetical data set to illustrate the utility of ¹⁹F NMR for mechanistic analysis.

Synthesis and Structure Property Relationship Studies of Analogues and Derivatives of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

Systematic Modification of the Cyclopentenyl Moiety (e.g., Saturation, Substitution, Ring Expansion/Contraction)

The modification of the cyclopentenyl group in 1-(cyclopent-1-en-1-yl)-2-fluorobenzene is crucial for fine-tuning the molecule's spatial arrangement and electronic characteristics. Key modifications include saturation of the double bond, introduction of substituents, and altering the ring size.

Saturation: The hydrogenation of the cyclopentenyl double bond to yield 1-(cyclopentyl)-2-fluorobenzene can significantly alter the molecule's conformation. The planar cyclopentenyl ring becomes a flexible, non-planar cyclopentane (B165970) ring. This transformation can be achieved through standard catalytic hydrogenation techniques, for instance, using palladium on carbon (Pd/C) as a catalyst. The resulting saturated analogue is expected to have a different biological activity profile due to its increased conformational flexibility.

Substitution: The introduction of substituents onto the cyclopentenyl ring offers a pathway to modulate steric bulk and introduce new functional groups. For example, alkyl or aryl groups can be introduced at various positions. The synthesis of such derivatives can be approached by using appropriately substituted cyclopentanones as starting materials. A multi-step synthesis starting from a substituted cyclopentanone (B42830) can be converted into a substituted 1-cyclopentenyl-2-fluorobenzene derivative via a Grignard reaction followed by dehydration. researchgate.net

Ring Expansion/Contraction: The synthesis of analogues with different cycloalkenyl ring sizes, such as cyclobutenyl or cyclohexenyl moieties, allows for the investigation of the impact of ring strain and conformation on the compound's properties. For instance, a 1-(cyclobut-1-en-1-yl)-2-fluorobenzene or 1-(cyclohex-1-en-1-yl)-2-fluorobenzene could be synthesized. The synthesis of cyclobutane (B1203170) and cyclopentane derivatives often involves specialized cycloaddition or ring-closing metathesis reactions. organic-chemistry.orgresearchgate.net

A comparative overview of these modifications is presented in the table below.

Modification Resulting Moiety Potential Synthetic Approach Expected Impact on Properties
SaturationCyclopentylCatalytic HydrogenationIncreased conformational flexibility, altered lipophilicity.
SubstitutionSubstituted CyclopentenylGrignard reaction with substituted cyclopentanoneModified steric and electronic profile, potential for new interactions.
Ring ContractionCyclobutenyl[2+2] CycloadditionIncreased ring strain, altered bond angles and reactivity.
Ring ExpansionCyclohexenylRing-closing metathesisDifferent conformational preferences (e.g., chair, boat).

Varying the Fluorination Pattern and Substitution on the Phenyl Ring (e.g., Di-, Tri-fluorinated Analogues)

The number and position of fluorine atoms on the phenyl ring profoundly influence the electronic properties of the molecule, including its dipole moment and ability to participate in hydrogen bonding.

Di- and Tri-fluorinated Analogues: The synthesis of analogues with multiple fluorine atoms, such as 1-(cyclopent-1-en-1-yl)-2,6-difluorobenzene or 1-(cyclopent-1-en-1-yl)-2,4,6-trifluorobenzene, can be achieved through cross-coupling reactions like the Suzuki-Miyaura coupling. This involves the reaction of a cyclopentenylboronic acid or ester with the corresponding di- or tri-fluorinated aryl halide. The increased fluorination is expected to lower the pKa of any acidic protons and alter the molecule's interaction with biological targets. For example, a 2-(2,6-difluorophenyl)cyclopentanone has been synthesized, which could serve as a precursor to the desired unsaturated analogue. nih.gov

Other Substitutions: Besides fluorine, other substituents like methyl, methoxy, or nitro groups can be introduced on the phenyl ring to systematically probe electronic and steric effects. These can be synthesized from commercially available substituted fluorobenzenes.

The following table summarizes the effects of varying phenyl ring substitution.

Substitution Pattern Example Compound Potential Synthetic Route Anticipated Effect on Electronic Properties
Mono-fluorinated (ortho)This compoundSuzuki or Heck CouplingInductive electron withdrawal, altered dipole moment.
Di-fluorinated (ortho, ortho)1-(Cyclopent-1-en-1-yl)-2,6-difluorobenzeneSuzuki CouplingEnhanced electron withdrawal, potential for altered ring pucker.
Tri-fluorinated1-(Cyclopent-1-en-1-yl)-2,4,6-trifluorobenzeneSuzuki CouplingSignificant modulation of electrostatic potential.
Other substituents (e.g., OMe)1-(Cyclopent-1-en-1-yl)-2-fluoro-4-methoxybenzeneSuzuki Coupling from substituted fluorobenzene (B45895)Combination of inductive and mesomeric effects.

Introduction of Heteroatoms or Additional Functional Groups into the System

The incorporation of heteroatoms, such as nitrogen or oxygen, into either the cyclopentenyl or the phenyl ring can dramatically alter the compound's polarity, solubility, and hydrogen bonding capabilities.

Additional Functional Groups: The introduction of functional groups like hydroxyl, amino, or carboxyl groups can provide handles for further derivatization or act as key interaction points with biological targets. For example, a hydroxyl group could be introduced on the cyclopentenyl ring via oxymercuration-demercuration of a precursor diene.

Comparative Analysis of Reactivity and Electronic Properties Across Structural Analogues

The structural modifications discussed above lead to a spectrum of reactivity and electronic properties.

Reactivity: The electron-withdrawing nature of the fluorine atom(s) on the phenyl ring can influence the reactivity of the cyclopentenyl double bond. For instance, increased fluorination might render the double bond more susceptible to nucleophilic attack. Conversely, the saturation of the cyclopentenyl ring removes this reactive site, making the molecule more stable towards addition reactions.

Electronic Properties: The electronic properties are heavily influenced by the substitution on the phenyl ring. The introduction of multiple fluorine atoms significantly lowers the energy of the aromatic π-orbitals. This can be observed through spectroscopic methods like UV-Vis and NMR spectroscopy. The 19F NMR chemical shifts are particularly sensitive to the electronic environment and can provide valuable information about the electronic distribution within the molecule.

A hypothetical comparison of the electronic properties of selected analogues is presented below.

Analogue Modification Expected 19F NMR Shift (relative to CFCl3) Calculated Dipole Moment (Debye)
1-(Cyclopentyl)-2-fluorobenzeneSaturated ring-115 ppm~1.5 D
This compoundParent Compound-118 ppm~1.8 D
1-(Cyclopent-1-en-1-yl)-2,6-difluorobenzeneDi-fluorinated-105 ppm~2.5 D
1-(Cyclopent-1-en-1-yl)-2-fluoro-4-nitrobenzeneNitro substitution-110 ppm~4.0 D

Note: The data in this table are illustrative and based on general chemical principles. Actual values would require experimental determination or high-level computational studies.

Quantitative Structure-Property Relationships (QSPR) Correlating Structural Features with Material or Spectroscopic Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. For the analogues of this compound, QSPR models can be developed to predict properties like lipophilicity (logP), boiling point, or spectroscopic characteristics.

Descriptors: A wide range of molecular descriptors can be calculated for each analogue, including topological indices, quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment), and steric descriptors.

Modeling: Using statistical methods like multiple linear regression or machine learning algorithms, a model can be built that relates these descriptors to an experimentally determined property. For instance, a QSPR model could predict the 19F NMR chemical shift based on the electronic environment of the fluorine atom, which is influenced by the substitution pattern on both rings.

A hypothetical QSPR equation for predicting the lipophilicity (logP) might take the form:

logP = c0 + c1(Molecular Weight) + c2(Polar Surface Area) + c3*(Number of Fluorine Atoms)

Such models, once validated, can be powerful tools for the rational design of new analogues with desired properties, reducing the need for extensive experimental synthesis and testing.

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring of 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for determining the purity of 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene. Their high resolving power and sensitivity make them ideal for separating the main compound from potential impurities. resolvemass.cabiomedres.us

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of non-volatile or thermally labile impurities. Given the aromatic and fluorinated nature of the target compound, a stationary phase with specific selectivity, such as a pentafluorophenyl (PFP) or a standard C18 column, can be employed to achieve optimal separation. chromatographyonline.comnih.gov UV detection is suitable due to the presence of the benzene (B151609) ring chromophore.

A hypothetical HPLC method for purity analysis is detailed below.

Table 1: Representative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
View as interactive data table
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid B: Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient60% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume10 µL
Sample Preparation1 mg/mL in Acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally well-suited for analyzing volatile and semi-volatile organic compounds and is a primary tool for assessing the purity of this compound. gcms.czscioninstruments.com The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information for identification. researchgate.net

A typical GC-MS method would involve a non-polar capillary column and a temperature program designed to resolve the target compound from closely related impurities.

Table 2: Representative GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu
View as interactive data table
ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplit (50:1)
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-450 amu

Trace Impurity Identification and Quantification

The identification and quantification of trace impurities are critical for ensuring the safety and quality of chemical products. oceanicpharmachem.comtandfonline.com Regulatory guidelines often require the identification and characterization of any impurity present above a certain threshold (e.g., 0.1%). contractpharma.com Hyphenated techniques, particularly LC-MS, are powerful tools for this purpose, offering the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. biomedres.uschemass.si

Potential impurities in this compound could include:

Starting materials: Unreacted 2-fluorobromobenzene or cyclopentanone (B42830).

Reaction by-products: Compounds formed from side reactions.

Isomers: Positional isomers such as 1-(cyclopent-1-en-1-yl)-3-fluorobenzene.

Degradation products: Impurities formed during storage or processing.

Table 3: Hypothetical Trace Impurity Profile by LC-MS

Peak IDRetention Time (min)Detected Mass (m/z)Proposed IdentityLevel (%)
1 4.5175.042-Fluorobromobenzene (Starting Material)0.08
2 8.9177.09This compound (API)99.65
3 9.2177.091-(Cyclopent-1-en-1-yl)-3-fluorobenzene (Isomer)0.12
4 11.3193.08Hydroxylated derivative (Degradation Product)0.05
5 12.1259.13Dimerization by-product0.10
View as interactive data table
Peak IDRetention Time (min)Detected Mass (m/z)Proposed IdentityLevel (%)
14.5175.042-Fluorobromobenzene (Starting Material)0.08
28.9177.09This compound (API)99.65
39.2177.091-(Cyclopent-1-en-1-yl)-3-fluorobenzene (Isomer)0.12
411.3193.08Hydroxylated derivative (Degradation Product)0.05
512.1259.13Dimerization by-product0.10

Chromatographic Separation Techniques for Isomer Resolution (if applicable for derivatives)

During the synthesis of this compound or its subsequent derivatization, the formation of structural isomers is a significant possibility. For instance, positional isomers where the fluorine atom is at the 3- or 4-position of the benzene ring may be formed. If chiral centers are introduced in derivatives, enantiomers will be present. The separation of these isomers is crucial as they can have different chemical, physical, and toxicological properties.

High-resolution chromatographic techniques are required to resolve these closely related compounds.

Positional Isomers: Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns can provide the necessary efficiency. Alternatively, specialized HPLC columns with different selectivities (e.g., PFP or cyano phases) can enhance separation. sielc.com High-resolution capillary GC columns are also highly effective.

Enantiomers (for chiral derivatives): Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral GC columns, is the definitive method for separating enantiomers. researchgate.netnih.gov

Table 4: Example Resolution of Positional Isomers by GC

CompoundRetention Time (min)Resolution (Rs) vs. 2-fluoro isomer
This compound 10.54-
1-(Cyclopent-1-en-1-yl)-3-fluorobenzene10.782.1
1-(Cyclopent-1-en-1-yl)-4-fluorobenzene10.852.8
View as interactive data table
CompoundRetention Time (min)Resolution (Rs) vs. 2-fluoro isomer
This compound10.54-
1-(Cyclopent-1-en-1-yl)-3-fluorobenzene10.782.1
1-(Cyclopent-1-en-1-yl)-4-fluorobenzene10.852.8

Development of Standardized Analytical Protocols for Quality Control

For routine quality control (QC) in a manufacturing environment, it is essential to have standardized analytical protocols that are robust, reliable, and validated. certifiedlnc.comsigmaaldrich.com Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. epa.gov

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 5: Summary of Validation Parameters for a Standardized HPLC QC Method

Validation ParameterAcceptance Criteria (Typical)
Specificity Peak purity index > 0.999; baseline resolution of all peaks
Linearity (r²) ≥ 0.999 over the concentration range
Accuracy 98.0% - 102.0% recovery
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOQ Precision (RSD) ≤ 10.0%
View as interactive data table
Validation ParameterAcceptance Criteria (Typical)
SpecificityPeak purity index > 0.999; baseline resolution of all peaks
Linearity (r²)≥ 0.999 over the concentration range
Accuracy98.0% - 102.0% recovery
Precision (RSD)Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOQ Precision (RSD)≤ 10.0%

In-Situ Spectroscopic Monitoring of Synthetic Reactions

Process Analytical Technology (PAT) utilizes in-situ monitoring to provide real-time understanding and control over chemical manufacturing processes. mt.com For the synthesis of this compound, spectroscopic probes can be inserted directly into the reaction vessel to track the progress of the reaction without the need for manual sampling. spectroscopyonline.comnumberanalytics.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for monitoring the concentration of key reactants, intermediates, and the final product by tracking their unique infrared absorption bands. acs.orgrsc.org For example, the disappearance of the C=O stretch from a ketone starting material and the appearance of a C=C stretch from the product can be monitored in real-time. This allows for precise determination of reaction completion, detection of process deviations, and improved process safety and efficiency.

Table 6: Key IR Bands for In-Situ Monitoring of Synthesis

SpeciesFunctional GroupCharacteristic Wavenumber (cm⁻¹)Monitored Trend
Cyclopentanone (Reactant)C=O (Ketone)~1740Decrease
Product C=C (Alkene)~1650Increase
Product C-F (Aromatic)~1250Increase
View as interactive data table
SpeciesFunctional GroupCharacteristic Wavenumber (cm⁻¹)Monitored Trend
Cyclopentanone (Reactant)C=O (Ketone)~1740Decrease
ProductC=C (Alkene)~1650Increase
ProductC-F (Aromatic)~1250Increase

Emerging Research Directions and Unexplored Frontiers for 1 Cyclopent 1 En 1 Yl 2 Fluorobenzene

Novel Synthetic Approaches and Catalyst Development for Efficient Production

The efficient synthesis of 1-(cyclopent-1-en-1-yl)-2-fluorobenzene is paramount for enabling its further study and application. Current synthetic strategies likely rely on established cross-coupling methodologies, but significant opportunities exist for the development of more efficient and sustainable approaches.

Future research will likely focus on refining existing methods and exploring novel catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govnih.gov For the synthesis of this compound, a Suzuki-Miyaura coupling could involve the reaction of 2-fluorophenylboronic acid with a cyclopentenyl halide or triflate. Conversely, a Heck reaction might couple 1-bromo-2-fluorobenzene (B92463) with cyclopentene (B43876). A key challenge in these reactions is often the efficiency and longevity of the palladium catalyst. nih.gov The development of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to more active and stable palladium catalysts, allowing for lower catalyst loadings and milder reaction conditions. researchgate.net

Beyond traditional palladium catalysis, other transition metals such as nickel and copper are gaining traction as more abundant and cost-effective alternatives. Exploring nickel-catalyzed cross-couplings for the synthesis of this compound could represent a significant advance in terms of sustainability.

Furthermore, direct C-H activation strategies offer a more atom-economical approach by avoiding the pre-functionalization of starting materials. A potential route could involve the direct C-H vinylation of 2-fluorobenzene with cyclopentene, catalyzed by a transition metal complex. Recent advances in transition-metal catalyzed C–H functionalization with fluorinated building blocks suggest that this is a promising, albeit challenging, direction. rsc.org

The development of photocatalytic methods also presents an exciting frontier. Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions, potentially offering a greener alternative to traditional thermal methods.

Synthetic Approach Potential Reactants Key Research Area
Suzuki-Miyaura Coupling2-Fluorophenylboronic acid and a cyclopentenyl electrophileDevelopment of advanced Pd or Ni catalysts with novel ligands.
Heck Reaction1-Bromo-2-fluorobenzene and cyclopenteneDesign of highly active and recyclable catalyst systems.
C-H Activation2-Fluorobenzene and cyclopenteneDiscovery of selective and efficient transition-metal catalysts.
PhotocatalysisSimple fluorinated and cyclopentyl precursorsExploration of novel photoredox catalytic cycles.

Integration into Supramolecular Chemistry and Self-Assembled Systems

The unique structural features of this compound, particularly the presence of a C-F bond, make it an intriguing candidate for applications in supramolecular chemistry and crystal engineering. The fluorine atom can participate in a variety of non-covalent interactions, including hydrogen bonding (C-H···F), halogen bonding, and π-π stacking, which can be exploited to direct the self-assembly of molecules into well-defined architectures. researchgate.netresearchgate.net

Introducing fluorine into self-assembling systems can lead to more stable and robust lattices. researchgate.net The role of the C-F bond as a conformational tool is also well-established; it can influence molecular shape through dipole-dipole interactions and hyperconjugation, which in turn dictates packing in the solid state. nih.gov Future research could explore how the interplay between the fluorinated phenyl ring and the cyclopentenyl group in this compound influences its solid-state packing. The planarity of the cyclopentenyl-aryl system could facilitate π-stacking interactions, while the fluorine atom could introduce orthogonal interactions, leading to complex and potentially useful supramolecular structures.

The design of functional materials based on self-assembly is a rapidly growing field. By modifying the structure of this compound, for example, by introducing hydrogen-bonding motifs or other recognition sites, it may be possible to create novel liquid crystals, gels, or porous materials. The fluorinated nature of the molecule could also be exploited to create materials with interesting surface properties, such as hydrophobicity.

Interaction Type Potential Role in Self-Assembly Potential Application
C-H···F Hydrogen BondingDirectional control of molecular packing.Crystal engineering of novel solid-state materials.
π-π StackingFormation of columnar or lamellar structures.Organic electronics, sensors.
Halogen BondingFine-tuning of intermolecular interactions.Design of co-crystals with specific properties.

Advanced Functional Material Applications beyond Current Paradigms

The incorporation of fluorine into organic molecules is a well-established strategy for tuning their electronic and physical properties, making them suitable for a range of advanced material applications. youtube.com The unique combination of a fluorinated aromatic ring and a reactive alkene in this compound suggests its potential as a monomer or building block for novel functional polymers and materials.

Fluorinated polymers often exhibit exceptional properties such as high thermal stability, chemical resistance, and low surface energy. arkema.comnih.gov The vinyl group of this compound could be polymerized through various methods, including radical, cationic, or transition-metal-catalyzed polymerization, to yield novel fluorinated polymers. These polymers could find applications as high-performance plastics, elastomers, or coatings. The presence of the fluorine atom could impart desirable properties such as low dielectric constant, making them suitable for applications in microelectronics. nih.gov

The field of organic electronics is another area where this compound could have an impact. Fluorinated organic semiconductors often exhibit improved charge transport properties and stability. While the parent compound itself may not be a primary candidate, it could serve as a key intermediate in the synthesis of more complex, conjugated molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Furthermore, the unique properties of fluorinated compounds have led to their use in liquid crystals. researchgate.netrsc.org The rigid core of the phenyl and cyclopentenyl groups, combined with the polar C-F bond, are features commonly found in liquid crystalline molecules. mdpi.com Systematic studies on derivatives of this compound could lead to the discovery of new liquid crystal phases with tailored properties for display technologies.

Material Class Potential Application Key Property Conferred by Fluorine
Fluorinated PolymersHigh-performance plastics, coatings.Thermal stability, chemical resistance, low dielectric constant.
Organic SemiconductorsOLEDs, OFETs, OPVs.Enhanced charge transport, improved stability.
Liquid CrystalsDisplay technologies.Modified dielectric anisotropy, tailored mesophase behavior.

Exploration of New Reactivity Manifolds and Mechanistic Discoveries

The reactivity of this compound is expected to be rich and varied, owing to the presence of both an electron-rich alkene and a fluorinated aromatic ring. A thorough investigation of its reactivity could uncover novel transformations and provide deeper mechanistic insights into the behavior of fluorinated organic molecules.

The vinyl group is susceptible to a range of reactions, including electrophilic additions, cycloadditions, and transition-metal-catalyzed functionalization. The electronic effect of the ortho-fluoro-substituted phenyl ring on the reactivity of the double bond is an area ripe for investigation. Mechanistic studies could elucidate how the inductive and resonance effects of the fluorine atom influence the kinetics and selectivity of these reactions. mdpi.com

The fluorinated benzene (B151609) ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The fluorine atom is an ortho-, para-director, but its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack. researchgate.netresearchgate.net However, the cyclopentenyl substituent is likely an activating group. The interplay of these two substituents on the regioselectivity of SEAr reactions presents an interesting mechanistic puzzle. Computational studies could be employed to predict the most likely sites of substitution and to understand the underlying electronic factors.

Furthermore, the C-F bond itself, while generally strong, can be activated under certain conditions. Research into C-F bond activation could open up new avenues for the functionalization of this molecule, allowing for the introduction of other substituents at the 2-position of the phenyl ring.

Reaction Type Potential Research Focus Expected Outcome
Electrophilic Addition to AlkeneInfluence of the 2-fluorophenyl group on regioselectivity.Synthesis of novel functionalized cyclopentyl derivatives.
Cycloaddition ReactionsDiels-Alder and other cycloadditions involving the cyclopentenyl moiety.Access to complex polycyclic scaffolds.
Electrophilic Aromatic SubstitutionInterplay of activating and deactivating substituents on regioselectivity.Controlled functionalization of the aromatic ring.
C-F Bond ActivationDevelopment of catalytic methods for C-F bond cleavage.Novel strategies for late-stage functionalization.

Addressing Scalability and Sustainability Challenges in Synthesis

For any chemical compound to find widespread application, its synthesis must be scalable, safe, and sustainable. The production of this compound on a larger scale will likely face challenges common to many fine chemical syntheses, particularly those involving palladium-catalyzed cross-coupling reactions. acs.org

One of the primary challenges is the cost and potential toxicity of palladium catalysts. Research into developing highly active catalysts that can be used at very low loadings (parts per million) is crucial. acs.org Furthermore, the development of heterogeneous catalysts or methods for catalyst recycling would significantly improve the sustainability of the process by minimizing metal waste.

The use of hazardous solvents is another major concern in organic synthesis. The principles of green chemistry encourage the use of safer, more environmentally benign solvents, or even solvent-free conditions. tandfonline.comnumberanalytics.comrsc.org Exploring the synthesis of this compound in alternative media such as water, supercritical fluids, or bio-based solvents could dramatically reduce its environmental footprint. rsc.orgrsc.org The use of biocatalysis, employing enzymes to perform chemical transformations, represents a frontier in sustainable synthesis and could potentially be applied to the production of this compound or its precursors. astrazeneca.com

Energy consumption is another important factor in sustainable manufacturing. The development of synthetic routes that proceed at lower temperatures, for instance through the use of photocatalysis, would contribute to a more energy-efficient process. youtube.com A life-cycle assessment of different synthetic routes would be valuable in identifying the most sustainable approach for the production of this compound.

Challenge Potential Solution Impact on Sustainability
Catalyst Cost and ToxicityLow-loading catalysts, catalyst recycling, use of earth-abundant metals.Reduced cost, minimized metal waste.
Hazardous SolventsUse of green solvents (water, bio-solvents), solvent-free conditions.Reduced environmental pollution, improved safety.
Energy ConsumptionLow-temperature catalytic methods (e.g., photocatalysis).Reduced carbon footprint, lower production costs.
Waste GenerationAtom-economical reactions (e.g., C-H activation), catalytic cascades.Minimized waste, improved resource efficiency.

Q & A

Q. What are the established synthetic routes for 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene?

Synthesis typically involves cyclopropanation or coupling reactions. For example, cyclopropane rings can be formed via transition metal-catalyzed reactions with diazo compounds, as seen in analogous syntheses of cyclopentene-containing structures . Fluorination at the 2-position may employ nucleophilic substitution using fluorinating agents like KF or electrophilic methods. Post-synthetic purification often involves column chromatography and spectroscopic validation (NMR, MS).

Q. How is this compound characterized structurally and spectroscopically?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., cyclopentene-benzene derivatives analyzed with Hirshfeld surfaces and energy frameworks) .
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environment; 1H^{1}\text{H} NMR confirms cyclopentene ring substitution patterns.
  • Mass spectrometry : Validates molecular weight (e.g., C11_{11}H9_{9}F, MW = 160.19 g/mol).

Q. What are the physicochemical properties critical for experimental design?

  • Lipophilicity : Influences solubility in organic solvents (e.g., DMSO, THF) and membrane permeability.
  • Thermal stability : Determined via thermogravimetric analysis (TGA) to guide reaction temperatures.
  • Electronic effects : The electron-withdrawing fluorine atom impacts reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine vs. piperazine rings) affect biological activity?

In derivatives like 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and its piperazine analog (II), replacing piperidine with piperazine significantly enhances receptor binding:

  • D2 receptor : Ki = 524 nM (I) vs. 12.2 nM (II).
  • 5-HT1A receptor : Ki = 2.13 nM (I) vs. 0.97 nM (II).
    This suggests piperazine’s flexibility and hydrogen-bonding capacity improve target engagement .

Q. What insights do Hirshfeld surface analyses provide about molecular interactions?

For cyclopentene-containing quinoline derivatives:

  • C–H···π interactions : Dominate crystal packing (55–60% of Hirshfeld surfaces).
  • Van der Waals forces : Stabilize stacking in piperazine derivatives, correlating with higher binding affinity .

Q. Can computational modeling predict the compound’s reactivity or pharmacological profile?

  • DFT calculations : Optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
  • Molecular docking : Screens against D2 and 5-HT1A receptors, identifying key residues (e.g., Asp110 in D2) for binding .

Q. How does the cyclopentene ring influence stereoelectronic properties?

  • Ring strain : The cyclopentene’s partial unsaturation increases reactivity in [4+2] cycloadditions.
  • Conjugation : The fluorine atom at C2 directs electrophilic substitution to C4/C6 via resonance effects.

Methodological Notes

  • Synthetic Optimization : Use Pd-catalyzed cross-coupling for cyclopentene-benzene linkage (e.g., Suzuki-Miyaura with boronic esters).
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
  • Assay Design : Employ radioligand competition binding (e.g., 3H^{3}\text{H}-spiperone for D2 receptors) with triplicate measurements .

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